Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. The specific structure of methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate features a trifluoromethyl group, which enhances its chemical properties and reactivity.
This compound is typically synthesized in laboratory settings, as it is not commonly found in nature. The synthesis of benzofuran derivatives, including methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate, has been the subject of various studies aimed at exploring their chemical and biological properties .
Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate can be classified as:
The synthesis of methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate can be achieved through several methods, including:
A typical synthetic route may involve:
The molecular structure of methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate can be represented as follows:
This indicates that the compound contains:
Key structural data includes:
Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate can participate in various chemical reactions:
The reactivity profile is influenced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes negative charges in intermediates during nucleophilic attacks.
The mechanism of action for methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate largely depends on its biological interactions:
Experimental studies are required to elucidate specific mechanisms, including binding affinities and pathways involved in its biological effects.
Methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate has potential applications in:
Benzofuran derivatives represent a privileged scaffold in medicinal chemistry due to their planar, electron-rich structure that enables diverse non-covalent interactions with biological targets. The fused benzofuran core combines aromatic character with heterocyclic reactivity, facilitating π-stacking with protein residues, hydrogen bonding via the furan oxygen, and hydrophobic interactions through its bicyclic framework [8]. This versatility is exemplified by FDA-approved drugs such as:
Table 1: Bioactive Benzofuran Derivatives with Therapeutic Applications
Compound | Biological Activity | Key Structural Features |
---|---|---|
Moracin D | Anticancer, anti-inflammatory | 2,3-Diarylbenzofuran |
Cicerfuran | Antifungal, antibacterial | Prenylated benzofuran |
Benfuracarb | Insecticide | N-Methylcarbamate at C3 |
BNC105 | Antiproliferative (tubulin polymerization) | 3-Aroyl-6-methoxybenzofuran |
The synthetic accessibility of benzofuran derivatives further enhances their utility. Modern methods include transition metal-catalyzed cyclizations, Larock-type annulations, and Nenitzescu reactions. For instance, Flynn et al. developed a modified Larock coupling between o-iodophenols and 3-silyl-1-arylpropynones to construct 2-silylbenzofurans (59-69% yield), subsequently functionalized via electrophilic substitution or cross-coupling [8]. The C3 position is particularly amenable to electrophilic attack due to resonance stabilization, allowing introduction of carbonyl groups that enable further derivatization – a key feature exploited in methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate.
Recent studies demonstrate benzofuran's pharmacological versatility: Khuzwayo et al. reported 3-benzoylbenzofurans (IC~50~ = 0.49 ± 0.11 μM) as non-nucleotide reverse transcriptase inhibitors against HIV-1 [3], while other derivatives show potent anticancer activity through tubulin binding. Molecular docking reveals that 3-aroylbenzofurans mimic colchicine's binding mode, forming hydrogen bonds with Asnβ258 and Valα181 residues in tubulin [8].
The trifluoromethyl (-CF~3~) group profoundly influences molecular properties through three primary mechanisms:
These properties collectively enhance drug-like characteristics: lipophilicity (log P increase ≈ 0.9 per CF~3~), membrane permeability, and metabolic stability. In benzofuran systems, the -CF~3~ group at C2 position further rigidifies the scaffold, reducing conformational entropy upon binding and improving target affinity. Analysis of FDA-approved drugs reveals 13 fluorinated compounds approved in 2020 alone, including trifluoromethyl-containing therapeutics like sitagliptin (anti-diabetic) and celecoxib (COX-2 inhibitor) [4].
Table 2: Impact of Trifluoromethylation on Molecular Properties
Property | Change Relative to CH~3~ Analog | Biological Consequence |
---|---|---|
Lipophilicity (log P) | +0.7 to +1.2 | Improved membrane permeation |
Metabolic stability | 3-5x half-life increase | Reduced hepatic clearance |
pKa modulation | -0.5 to -1.2 for adjacent groups | Enhanced bioavailability |
Binding affinity | 2-10x improvement | Lower therapeutic dosage |
The trifluoromethyl group also enables unique synthetic strategies unavailable to non-fluorinated analogs. For instance, copper-catalyzed trifluoromethylation of heteroarenes exploits the radical stability of •CF~3~ species generated from reagents like CF~3~SO~2~Na. Under optimized conditions (CuSO~4~•5H~2~O catalyst, TBHP oxidant, MeCN solvent), benzofuran undergoes regioselective C2-trifluoromethylation at ambient conditions without protecting groups [10]. This strategy provides direct access to 2-(trifluoromethyl)benzofuran precursors for carboxylation at C3.
Despite pharmacological promise, synthetic access to methyl 2-(trifluoromethyl)-1-benzofuran-3-carboxylate faces three key challenges:
This review addresses these challenges through methodological advances:
The overarching objective is establishing structure-activity relationships for this scaffold, focusing on how the -CO~2~CH~3~/-CF~3~ substitution pattern influences:
Recent breakthroughs in photocatalytic trifluoromethylamidation demonstrate particular relevance. Liu et al. developed N-(N-CF~3~ imidoyloxy)pyridinium salts that generate trifluoromethylamidyl radicals under blue LED irradiation, enabling direct construction of N-CF~3~ amides without defluorination [5]. Such methods could enable conjugation of the C3 carboxylate with amine-containing biologics, expanding the therapeutic potential of this bifunctional scaffold.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6